molecular formula C19H22N2O3S B2781439 (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235705-75-5

(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2781439
CAS No.: 1235705-75-5
M. Wt: 358.46
InChI Key: FBVHZWZJAHGELY-MDZDMXLPSA-N
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Description

(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a high-purity synthetic acrylamide derivative intended for research and development purposes. Acrylamide-based compounds are of significant scientific interest in various fields of study. Researchers value these compounds for their potential biological activities and as key intermediates in synthetic organic chemistry. The structural features of this molecule, including the thiophene and hydroxy-alkylamide moieties, are often explored in medicinal chemistry and chemical biology. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. All necessary quality control procedures are performed to ensure identity and purity. Researchers are encouraged to handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

(E)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-19(2,13-22)21-18(24)12-14-5-7-15(8-6-14)20-17(23)10-9-16-4-3-11-25-16/h3-11,22H,12-13H2,1-2H3,(H,20,23)(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVHZWZJAHGELY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, with a focus on its anticancer properties.

Synthesis and Structural Characterization

The compound was synthesized through a reaction involving o-vanillin and 2-amino-2-methylpropane-1,3-diol. The yield was reported at 82% with a detailed characterization provided through crystallographic data. The molecular formula is C13H21N2O4S, and it crystallizes in the orthorhombic space group Pca21. Key structural parameters include bond lengths and angles that are consistent with typical values for similar compounds .

Crystallographic Data

AtomxyzU iso/U eq
O10.32117(10)0.4935(2)0.0442(3)0.0536(5)
N10.43692(12)0.2560(2)0.5309(3)0.0460(6)
C10.2754(2)0.6969(4)-0.1012(6)0.0808(12)

Anticancer Properties

The biological evaluation of this compound has shown promising results in various studies focusing on its antiproliferative effects against cancer cell lines.

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity across multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values were found to be in the nanomolar range, indicating potent activity .
  • Mechanism of Action : The compound appears to disrupt the cell cycle at the G2/M phase, which is critical for cancer cell proliferation. It has been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, this compound effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A4 .

Toxicity Profile

The compound exhibited low toxicity in preliminary assessments on chick embryos, suggesting a favorable safety profile for further development as an anticancer agent .

Case Studies

Several studies have explored variations of similar compounds, leading to insights about structure–activity relationships (SAR). For instance, modifications to the thiophenyl group or alterations in the acyl moiety have been correlated with enhanced biological activity or selectivity against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. A study published in MDPI indicated that similar derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method, showing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM . This suggests potential use in developing new antibiotics or antimicrobial agents.

Material Science Applications

The acrylamide moiety allows for polymerization, making this compound suitable for applications in material science. It can be utilized in:

  • Polymer Production : The ability to form hydrogels or other polymeric materials through radical polymerization.
  • Coatings and Adhesives : Due to its functional groups, it can enhance adhesion properties in various substrates.

Case Studies

  • Anticancer Research : A series of studies have evaluated the cytotoxic effects of acrylamide derivatives on breast cancer cell lines, demonstrating a dose-dependent response with significant inhibition of cell growth .
  • Antimicrobial Testing : In a comparative study of various thiophene-based compounds, this compound showed a notable reduction in bacterial viability, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, physicochemical properties, and biological activities.

Core Acrylamide Derivatives
Compound Name Key Structural Features Biological Activity/Notes Reference
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide Acrylamide backbone with 4-aminophenyl and 4-methoxyphenyl groups Anticancer activity evaluated via in vitro assays; synthesized using EDCI coupling .
(E)-N-(4-Chlorobenzyl)-3-phenylacrylamide Chlorobenzyl and phenyl substituents Antimicrobial and antioxidant activity reported; crystallized in 2-propanol .
(E)-N-(2-Pyridyl)-3-(2-pyridylamino)acrylamide Pyridyl and pyridylamino groups Structural analysis via X-ray crystallography (Acta Cryst. E, 2009) .
Target Compound Thiophen-2-yl, hydroxy-2-methylpropan-2-yl aminoacetamide Hypothesized enhanced solubility and target binding due to thiophene and hydroxyl groups.

Key Observations :

  • The 4-aminophenyl and 4-methoxyphenyl analogs () highlight the role of electron-donating/withdrawing groups in modulating anticancer activity.
  • The chlorobenzyl derivative () demonstrates how halogenation influences antimicrobial potency, likely via increased lipophilicity.
  • The thiophen-2-yl group in the target compound may improve π-stacking compared to phenyl analogs, as seen in thiophene-containing kinase inhibitors .
Thiophene-Containing Analogs
Compound Name Key Features Activity Reference
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Thiophen-2-yl, nitrophenyl, and propylamine groups Synthesized via oxazolone intermediates; potential kinase inhibition inferred from design .
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Hydroxyl, methoxy, and phenethyl groups Significant anti-inflammatory activity (IC50 = 17.00 μM), surpassing quercetin .
Target Compound Thiophen-2-yl, hydroxy-2-methylpropan-2-yl Predicted anti-inflammatory or anticancer activity due to phenolic and thiophene motifs.

Key Observations :

  • The nitrophenyl-thiophene hybrid () illustrates how electron-withdrawing groups (e.g., nitro) may enhance stability but reduce solubility.
  • Hydroxyl and methoxy substitutions () correlate with improved anti-inflammatory activity, suggesting the target compound’s hydroxyl group could confer similar benefits.

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • Thiophene moiety : Enhances binding to hydrophobic enzyme pockets (e.g., kinases) .
    • Hydroxy-2-methylpropan-2-yl group : May improve solubility and metabolic stability compared to tert-butyl or alkyl chains .
  • Limitations: Synthetic complexity due to stereochemistry (E-configuration). Potential sensitivity to oxidation at the hydroxyl group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Multi-step synthesis typically involves coupling thiophene derivatives with acrylamide precursors. For example, thiophene-2-carboxaldehyde may react with an amine-functionalized intermediate under conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol). Catalysts like EDCI/HOBt are often used to facilitate amide bond formation . Reaction progress should be monitored via TLC, with purification via column chromatography using gradients of ethyl acetate/hexanes . Conflicting reports on yields (e.g., 45–75%) suggest solvent choice and catalyst loading require fine-tuning .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the (E)-configuration of the acrylamide double bond. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) . Elemental analysis ensures stoichiometric purity (>98%), and X-ray crystallography (if feasible) resolves ambiguous stereochemical assignments .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

  • Methodological Answer: The compound’s hydrophobicity (logP ~3.5 predicted) limits aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions, but ensure final DMSO concentrations ≤0.1% to avoid cellular toxicity. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, reveal degradation rates <10% under inert atmospheres .

Advanced Research Questions

Q. How does the compound’s thiophene-acrylamide scaffold influence its bioactivity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer: The thiophene ring’s electron-rich π-system may engage in hydrophobic interactions with enzyme active sites (e.g., kinases or proteases). Molecular docking simulations (using AutoDock Vina) paired with mutagenesis studies can identify key residues (e.g., catalytic lysines or serines). Competitive inhibition assays (IC₅₀ determination) should compare derivatives lacking the thiophene moiety to isolate its contribution . Contradictory activity data in similar acrylamides suggest solvent-accessible surface area (SASA) is critical .

Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target effects?

  • Methodological Answer: Use PASS (Prediction of Activity Spectra for Substances) to forecast bioactivity spectra, including CYP450 inhibition risks. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F >50 if logP <5) and blood-brain barrier penetration (low, due to polar surface area >90 Ų). Molecular dynamics simulations (GROMACS) assess binding mode stability over 100-ns trajectories, identifying potential off-target interactions with GPCRs or ion channels .

Q. How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer: Standardize assay conditions: Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo). Dose-response curves (0.1–100 µM) should include positive controls (e.g., doxorubicin). Conflicting IC₅₀ values (e.g., 2 µM in HeLa vs. 15 µM in MCF-7) may reflect differential expression of target proteins—validate via Western blot or siRNA knockdown .

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